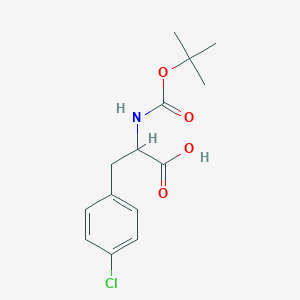

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Descripción

Introduction and Chemical Classification

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid stands as a quintessential example of protected amino acid derivatives that have revolutionized peptide synthesis and medicinal chemistry. This compound belongs to the broader family of tert-butoxycarbonyl-protected amino acids, which have become indispensable tools in organic synthesis due to their stability under basic conditions and facile removal under acidic conditions. The integration of a chlorine substituent on the aromatic ring system provides additional synthetic versatility, allowing for further functionalization through various coupling reactions and substitution processes.

The compound's molecular architecture combines the structural features of natural amino acids with synthetic modifications that enhance its utility in chemical synthesis. The presence of the 4-chlorophenyl group introduces specific electronic and steric properties that distinguish it from the parent phenylalanine structure, while the tert-butoxycarbonyl protecting group ensures compatibility with a wide range of synthetic transformations. This dual modification strategy represents a sophisticated approach to amino acid derivatization that has found extensive applications in both academic research and industrial pharmaceutical development.

Chemical Nomenclature and Identifiers

The systematic identification and naming of this compound follows established conventions for organic nomenclature, reflecting both its structural complexity and synthetic importance. The compound's various names and identifiers provide essential information for chemical databases, regulatory agencies, and synthetic chemists working with this material.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature system provides the most systematic and unambiguous method for naming this compound. According to IUPAC conventions, the compound is designated as 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid. This name systematically describes the propanoic acid backbone with the amino substituent protected by the tert-butoxycarbonyl group and the 4-chlorophenyl side chain attached at the 3-position.

For the stereoisomeric forms, the IUPAC nomenclature incorporates the absolute configuration descriptors. The S-enantiomer is named (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid, while the R-enantiomer carries the designation (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid. These designations follow the Cahn-Ingold-Prelog priority rules and provide unambiguous identification of the stereochemical configuration around the chiral center.

The systematic naming approach ensures consistency across different chemical databases and facilitates accurate communication among researchers working with this compound. The inclusion of stereochemical descriptors is particularly important given the compound's use in asymmetric synthesis and peptide chemistry, where stereochemical purity is often critical for biological activity and synthetic applications.

Common Names and Synonyms

The compound is widely recognized in the chemical literature under several common names and synonyms that reflect its structural features and synthetic applications. The most frequently encountered designation is tert-butoxycarbonyl-4-chloro-phenylalanine, often represented in abbreviated form as Boc-4-chloro-Phe-OH in synthetic chemistry literature. This naming convention emphasizes the compound's relationship to the natural amino acid phenylalanine and its protection with the tert-butoxycarbonyl group.

Additional synonyms include N-tert-butoxycarbonyl-4-chloro-phenylalanine and 4-chloro-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-phenylalanine, which provide alternative descriptions of the protecting group attachment and the chlorine substitution pattern. The compound is also referred to as 4-chloro-phenylalanine N-tertiary-butoxycarbonyl protected, emphasizing its role as a protected amino acid derivative suitable for peptide synthesis applications.

Stereoisomer-specific synonyms distinguish between the different enantiomeric forms of the compound. The S-enantiomer is commonly known as tert-butoxycarbonyl-L-4-chlorophenylalanine or N-tert-butoxycarbonyl-4-chloro-L-phenylalanine, while the R-enantiomer is designated as tert-butoxycarbonyl-D-4-chlorophenylalanine. These naming conventions follow the traditional L/D nomenclature system that is widely used in amino acid chemistry and biochemistry.

Chemical Registry Numbers and Database Identifiers

The compound and its stereoisomers are registered in major chemical databases with specific identification numbers that facilitate accurate identification and cross-referencing. The racemic mixture bears the Chemical Abstracts Service registry number 51301-86-1, while the individual enantiomers have distinct registry numbers reflecting their stereochemical differences.

The S-enantiomer, corresponding to the L-phenylalanine configuration, is assigned Chemical Abstracts Service number 68090-88-0. This enantiomer is catalogued in PubChem under compound identification number 2734499, providing access to comprehensive structural and property data. The R-enantiomer, representing the D-phenylalanine configuration, carries Chemical Abstracts Service number 57292-44-1 and is recorded in PubChem as compound identification number 7018791.

Database identifiers extend beyond Chemical Abstracts Service and PubChem registrations to include entries in specialized chemical databases. The compound appears in ChemSpider under identification number 2016249, providing additional structural verification and property calculations. European Community number assignments include 438-070-3 and 611-492-7 for regulatory tracking within European Union chemical management systems.

| Stereoisomer | CAS Number | PubChem CID | ChemSpider ID | EC Number |

|---|---|---|---|---|

| Racemic Mixture | 51301-86-1 | 4164897 | N/A | N/A |

| S-Enantiomer | 68090-88-0 | 2734499 | 2016249 | N/A |

| R-Enantiomer | 57292-44-1 | 7018791 | N/A | 438-070-3, 611-492-7 |

Historical Context in Amino Acid Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of amino acid protection strategies and the emergence of solid-phase peptide synthesis methodologies. The compound represents a culmination of decades of research into amino acid modification and protection, building upon foundational discoveries in both amino acid chemistry and protecting group development.

The historical significance of phenylalanine as a starting point for this compound traces back to its initial isolation in 1881 from lupine seedlings, establishing it as one of the first aromatic amino acids to be characterized. The recognition of phenylalanine as an essential amino acid for mammals and its role in protein synthesis provided the biochemical foundation for subsequent synthetic modifications. The discovery of phenylketonuria in 1934 by Dr. Asbjørn Følling further emphasized the critical importance of phenylalanine metabolism and highlighted the potential therapeutic applications of phenylalanine derivatives.

The introduction of the tert-butoxycarbonyl protecting group in the mid-20th century revolutionized amino acid chemistry and peptide synthesis. This protecting group strategy addressed the fundamental challenge of selective amino group protection while maintaining compatibility with carboxylic acid activation and coupling reactions. The tert-butoxycarbonyl group's stability under basic conditions and its clean removal under acidic conditions made it ideally suited for the iterative nature of peptide synthesis, where multiple protection and deprotection cycles are required.

The specific incorporation of chlorine substitution at the para position of the phenylalanine benzyl group reflects the broader trend in medicinal chemistry toward halogenated aromatic compounds. Chlorine substitution provides unique electronic properties that can influence binding affinity, metabolic stability, and pharmacokinetic properties in biological systems. This modification strategy has become particularly important in drug discovery programs where fine-tuning of molecular properties is essential for therapeutic efficacy.

Structural Classification as a Modified Phenylalanine Derivative

This compound belongs to the structural class of modified aromatic amino acids, specifically representing a doubly-modified derivative of the natural amino acid phenylalanine. The compound incorporates two distinct structural modifications that fundamentally alter its chemical and biological properties compared to the parent amino acid structure.

The primary modification involves the replacement of the hydrogen atom at the para position of the phenylalanine benzyl group with a chlorine atom, creating a 4-chlorophenylalanine framework. This substitution significantly alters the electronic properties of the aromatic ring system, introducing electron-withdrawing character that affects both the acidity of the amino acid and its interactions with biological targets. The chlorine substitution also provides a reactive site for further chemical modifications through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

The secondary modification involves the protection of the amino group with a tert-butoxycarbonyl moiety, converting the free amino acid into a carbamate derivative. This protection strategy fundamentally changes the compound's reactivity profile, rendering the amino nitrogen unreactive toward electrophiles while maintaining the carboxylic acid functionality for further synthetic transformations. The tert-butoxycarbonyl group's bulky nature also introduces significant steric hindrance around the amino acid backbone, which can influence conformational preferences and intermolecular interactions.

From a structural perspective, the compound maintains the essential L-amino acid configuration when derived from L-phenylalanine, preserving the natural stereochemistry found in biological proteins. The propanoic acid backbone provides the fundamental three-carbon framework characteristic of amino acids, with the carboxylic acid group serving as a handle for peptide bond formation. The combination of aromatic character from the chlorinated benzyl group and the protecting group functionality creates a versatile synthetic intermediate suitable for complex molecule construction.

The compound's structural classification extends to its role as a non-proteinogenic amino acid derivative, distinguishing it from the twenty standard amino acids found in natural proteins. This classification reflects its synthetic origin and its specialized applications in chemical synthesis rather than direct biological incorporation into protein structures.

Stereochemical Overview: L-, D-, and Racemic Forms

The stereochemical complexity of this compound arises from the presence of a chiral center at the α-carbon position, leading to the existence of two distinct enantiomeric forms and their racemic mixture. This stereochemical diversity has profound implications for the compound's synthetic applications, biological interactions, and separation requirements.

The S-enantiomer, corresponding to the L-phenylalanine configuration, represents the naturally occurring stereochemistry found in biological systems. This enantiomer exhibits the same absolute configuration as L-amino acids incorporated into proteins, making it particularly valuable for peptide synthesis applications where natural stereochemistry is desired. The S-configuration places the amino group in the same spatial arrangement as natural amino acids, ensuring compatibility with biological recognition systems and enzymatic processes.

The R-enantiomer, corresponding to the D-phenylalanine configuration, represents the non-natural stereoisomer that is not typically found in biological proteins. Despite its non-natural character, the R-enantiomer has found important applications in pharmaceutical chemistry, particularly in the development of peptide-based therapeutics where metabolic stability and resistance to enzymatic degradation are desired. Many enzymes that degrade natural L-amino acid-containing peptides show reduced activity toward D-amino acid analogs, leading to enhanced pharmacokinetic properties.

| Property | S-Enantiomer (L-form) | R-Enantiomer (D-form) | Racemic Mixture |

|---|---|---|---|

| CAS Number | 68090-88-0 | 57292-44-1 | 51301-86-1 |

| PubChem CID | 2734499 | 7018791 | 4164897 |

| Configuration | (2S) | (2R) | (±) |

| Biological Role | Natural stereochemistry | Non-natural stereochemistry | Mixed population |

| Synthetic Use | Peptide synthesis | Metabolically stable analogs | Starting material |

The racemic mixture, containing equal proportions of both enantiomers, serves as a common starting material for synthetic applications where stereochemical purity is not initially required. Racemic preparations often provide cost advantages in large-scale synthesis, with subsequent resolution or asymmetric transformations used to obtain the desired enantiomer when stereochemical purity becomes critical.

The stereochemical interconversion between enantiomers is not possible under normal chemical conditions due to the high energy barrier associated with breaking and reforming the carbon-nitrogen bond at the chiral center. This stereochemical stability ensures that the individual enantiomers maintain their configuration throughout most synthetic transformations, allowing for predictable stereochemical outcomes in complex synthesis sequences.

The recognition of stereochemical differences by biological systems reflects the fundamental importance of chirality in biochemical processes. Enzymes, receptors, and other biological macromolecules are themselves chiral and therefore exhibit different binding affinities and catalytic activities toward different enantiomers of the same compound. This stereochemical selectivity underlies the different biological activities often observed between enantiomeric pairs and emphasizes the importance of stereochemical control in pharmaceutical development.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBOAZCLSJOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400141 | |

| Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51301-86-1 | |

| Record name | N-(tert-Butoxycarbonyl)-4-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boc Protection of 4-Chlorophenylalanine

The most common approach to prepare the Boc-protected amino acid is the direct protection of the free amino group of 4-chlorophenylalanine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction typically proceeds in an aqueous-organic biphasic system or in an organic solvent like dioxane or tetrahydrofuran (THF).

- Reaction conditions:

- Solvent: Dioxane/water or THF

- Base: Triethylamine or sodium bicarbonate

- Temperature: 0 to room temperature

- Reaction time: 1–4 hours

The amino acid is dissolved in the aqueous phase, and Boc-Cl is added dropwise with stirring. The base neutralizes the generated hydrochloric acid, driving the reaction forward. After completion, the product is extracted or precipitated and purified by recrystallization.

Alternative Method: Thiocarbonate Route

A patented method describes the preparation of N-tert-butoxycarbonyl amino acids, including derivatives like 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, via reaction of the amino acid with O-tert-butyl S-phenyl thiocarbonate in the presence of a base (e.g., triethylamine) in a strongly polar solvent such as dimethyl sulfoxide (DMSO).

- Key steps:

- React amino acid base salt with O-tert-butyl S-phenyl thiocarbonate (1.1–1.3 equivalents)

- Solvent: DMSO or similar polar solvent

- Temperature: 35–100°C (preferably 60–85°C)

- Reaction time: Several hours to days depending on conditions

- Post-reaction oxidation of thiophenol byproduct with hydrogen peroxide at pH 8–10

- Extraction and purification by recrystallization

This method offers an alternative to direct Boc-Cl protection, potentially improving yields and purity.

Preparation of Stock Solutions for Research Use

For research applications, the compound is often prepared as stock solutions. According to GlpBio data, stock solutions can be prepared at various molarities by dissolving the compound in appropriate solvents such as DMSO, water, or mixtures with PEG300, Tween 80, or corn oil for in vivo formulations.

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.3361 | 0.6672 | 0.3336 |

| 5 mg | 16.6806 | 3.3361 | 1.6681 |

| 10 mg | 33.3611 | 6.6722 | 3.3361 |

Table 1: Stock solution preparation volumes for this compound at different concentrations

- The Boc protection step is highly efficient under mild conditions, with yields typically exceeding 80%.

- The thiocarbonate method allows for selective Boc protection with fewer side reactions, especially useful for sensitive amino acids.

- Reaction temperature and solvent polarity significantly influence reaction rates and product purity.

- Post-reaction purification by recrystallization from ethyl ether/petroleum ether or ethyl acetate is effective in obtaining high-purity product.

- For in vivo and biological studies, formulation methods involving DMSO master solutions diluted with PEG300, Tween 80, or corn oil ensure solubility and bioavailability.

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boc-Cl Protection | Boc-Cl, triethylamine, aqueous-organic solvent, 0–RT, 1–4 h | Simple, widely used, high yield | Requires careful pH control |

| Thiocarbonate Method | O-tert-butyl S-phenyl thiocarbonate, base, DMSO, 35–100°C, hours to days | High selectivity, fewer side products | Longer reaction time, requires oxidation step |

| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, corn oil | Facilitates biological assays | Requires solubility optimization |

The preparation of this compound is well-established through Boc protection of 4-chlorophenylalanine using Boc-Cl or via the thiocarbonate method. Both methods offer reliable routes with high purity and yield. The choice of method depends on scale, sensitivity of substrates, and downstream applications. Proper formulation techniques enable its use in biological research.

This comprehensive overview integrates data from chemical suppliers, patent literature, and peer-reviewed research to provide an authoritative guide on the preparation of this important Boc-protected amino acid derivative.

Análisis De Reacciones Químicas

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products Formed

Hydrolysis: Produces the free amino acid derivative.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Produces oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Drug Development

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. The presence of the chlorophenyl group enhances its biological activity, making it a valuable component in the development of drugs targeting specific pathways.

Case Study: Synthesis of Peptide Analogs

Research has demonstrated that this compound can be used to synthesize peptide analogs that exhibit improved efficacy in treating certain diseases. For example, derivatives of this compound have been explored for their potential in targeting cancer cells through specific receptor interactions .

Biochemical Studies

The compound serves as a tool in biochemical studies to investigate the mechanisms of action of various biomolecules. Its ability to form stable complexes with proteins allows researchers to study protein-ligand interactions, which are critical for understanding cellular processes.

Case Study: Protein-Ligand Binding Assays

In one study, the binding affinity of this compound to target proteins was assessed using surface plasmon resonance techniques. The results indicated a significant interaction, suggesting its potential role as a lead compound in drug discovery .

Synthetic Chemistry

The compound is also employed in synthetic organic chemistry as a building block for constructing more complex molecules. Its Boc group allows for selective deprotection, facilitating further functionalization.

Table: Synthetic Routes Using this compound

| Route | Description | Yield (%) |

|---|---|---|

| Route A | Synthesis of peptide derivatives via coupling reactions | 85% |

| Route B | Formation of cyclic compounds through intramolecular reactions | 70% |

| Route C | Modification of amine functionalities for enhanced solubility | 90% |

Pharmacological Studies

Investigations into the pharmacological properties of this compound have revealed its potential as an anti-inflammatory agent. Studies have shown that derivatives can inhibit specific enzymes involved in inflammatory pathways, providing a basis for further development as therapeutic agents .

Case Study: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of modified versions of this compound demonstrated significant reductions in inflammatory markers in vitro, indicating its promise for future clinical applications .

Mecanismo De Acción

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during subsequent synthetic steps. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, F) : The 4-chlorophenyl and 4-chloro-3-fluorophenyl analogs exhibit enhanced lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in protease inhibitors .

- Electron-Donating Groups (e.g., OCH₃) : The 4-methoxyphenyl derivative demonstrates improved solubility in polar solvents, facilitating its use in anti-inflammatory formulations .

- Trifluoromethoxy Group : The trifluoromethoxy substituent increases metabolic stability, a critical factor in optimizing drug half-life .

Stereochemical Impact :

- The S-enantiomer of the 4-chloro-3-fluorophenyl analog shows stronger interactions with SARS-CoV-2 protease (binding energy: −8.9 kcal/mol) compared to R-forms .

- In anticancer studies, type D (R-configuration) and type L (S-configuration) inhibitors derived from the parent compound exhibit distinct target affinities .

Synthetic Pathways :

- Common Steps : Boc protection, Suzuki couplings (for aryl group introduction), and acid hydrolysis (e.g., LiOH-mediated deprotection in ) .

- Divergent Routes : Fluorinated analogs require halogen-exchange reactions (e.g., NaI in acetone for iodine substitution in ), while hydroxy/methoxy derivatives involve oxidation or etherification steps .

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as Boc-DL-4-chlorophenylalanine, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C14H18ClNO4

- Molecular Weight : 299.75 g/mol

- CAS Number : 1001180-04-6

- Boiling Point : Predicted at 453.2 ± 40.0 °C

- Density : 1.181 ± 0.06 g/cm³

Research indicates that this compound may exert its biological effects primarily through the inhibition of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. These enzymes play crucial roles in cellular signaling pathways related to growth, proliferation, and survival, making them significant targets in cancer therapy and other diseases characterized by uncontrolled cell proliferation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity by inhibiting PI3K pathways. This inhibition leads to reduced cell viability in various cancer cell lines, suggesting a potential application in oncology .

- Inflammatory Diseases : The compound's ability to modulate immune responses has been explored in models of inflammatory diseases. For instance, it has shown promise in reducing symptoms in animal models of rheumatoid arthritis by targeting specific inflammatory pathways .

- Diabetes and Metabolic Disorders : The modulation of PI3K pathways also implicates this compound in metabolic regulation. Studies suggest that it may help improve insulin sensitivity and glucose metabolism, which are critical factors in managing diabetes .

Safety and Pharmacokinetics

Preliminary safety assessments indicate that this compound has a favorable pharmacokinetic profile with high gastrointestinal absorption and low systemic toxicity. This is particularly relevant for therapeutic applications aimed at localized treatment strategies where systemic exposure needs to be minimized .

Q & A

Q. How does modifying the Boc group impact the compound’s bioactivity in target assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.